2-5-diethoxypropiophenone
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Overview
Description
2,5-Diethoxypropiophenone is an organic compound with the chemical formula C13H18O3. It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 2 and 5 positions, and a propiophenone moiety. This compound is a white crystalline solid and is known for its applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-diethoxypropiophenone typically involves the Friedel-Crafts acylation of 2,5-diethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
[ \text{C_6H_4(OCH_2CH_3)_2} + \text{CH_3CH_2COCl} \xrightarrow{\text{AlCl_3}} \text{C_6H_3(OCH_2CH_3)_2COCH_2CH_3} + \text{HCl} ]
Industrial Production Methods
Industrial production of 2,5-diethoxypropiophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,5-diethoxybenzoic acid or 2,5-diethoxyacetophenone.
Reduction: Formation of 2,5-diethoxypropiophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Diethoxypropiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-diethoxypropiophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxypropiophenone: Similar structure but with methoxy groups instead of ethoxy groups.
2,5-Dihydroxypropiophenone: Contains hydroxyl groups instead of ethoxy groups.
Uniqueness
2,5-Diethoxypropiophenone is unique due to the presence of ethoxy groups, which can influence its reactivity and interactions compared to its methoxy and hydroxy analogs. The ethoxy groups can provide different steric and electronic effects, making it a valuable compound for specific applications in synthesis and research.
Biological Activity
2,5-Diethoxypropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- Structure : The compound features a propiophenone backbone with two ethoxy groups at the 2 and 5 positions on the aromatic ring.
Biological Activities
2,5-Diethoxypropiophenone has been investigated for several biological activities, primarily focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that 2,5-diethoxypropiophenone exhibits significant antimicrobial effects against various bacterial and fungal strains. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Anticancer Activity
Studies have shown that 2,5-diethoxypropiophenone can reduce the viability of cancer cells in vitro. Notably, it has demonstrated cytotoxic effects on breast cancer cell lines.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25.4 ± 3.1 |
HeLa (Cervical Cancer) | 30.7 ± 4.5 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
The biological activity of 2,5-diethoxypropiophenone is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : It can modulate receptors related to pain and inflammation, thereby reducing inflammatory responses.
- Cell Signaling Pathways : By affecting key signaling pathways such as NF-κB and MAPK, it alters cellular responses to stress and inflammation.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Antimicrobial Agents evaluated the efficacy of various concentrations of 2,5-diethoxypropiophenone against common pathogens. Results indicated a dose-dependent response with significant inhibition at lower concentrations.
- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2023) demonstrated that treatment with 2,5-diethoxypropiophenone led to a marked decrease in cell viability in MCF-7 cells compared to untreated controls, suggesting its potential as a chemotherapeutic agent.
- Inflammation Model : In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound significantly reduced swelling compared to a control group, indicating strong anti-inflammatory activity.
Properties
IUPAC Name |
1-(2,5-diethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-12(14)11-9-10(15-5-2)7-8-13(11)16-6-3/h7-9H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUWUQUITJLYLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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